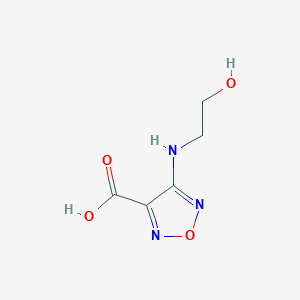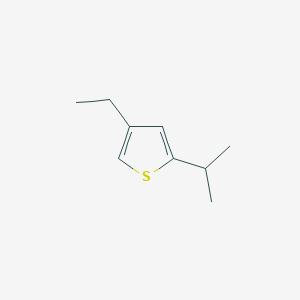
Thiophene, 3-ethyl-5-isopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-ethyl-5-isopropyl is a heterocyclic organic compound that belongs to the family of thiophenes. It is a colorless liquid that is commonly used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of thiophene, 3-ethyl-5-isopropyl is not well understood. However, studies have shown that it has a unique electronic structure that allows it to interact with various biological molecules, including proteins, nucleotides, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can have both beneficial and harmful effects.
Biochemical and Physiological Effects:
Thiophene, 3-ethyl-5-isopropyl has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect against oxidative stress and inflammation. It also has anti-inflammatory properties, which can reduce the risk of various chronic diseases, such as cancer and cardiovascular disease. Additionally, thiophene, 3-ethyl-5-isopropyl has been shown to have neuroprotective effects, which can protect against various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiophene, 3-ethyl-5-isopropyl has several advantages for lab experiments, including its high purity and yield, its unique chemical properties, and its ability to interact with various biological molecules. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on thiophene, 3-ethyl-5-isopropyl. One direction is the development of new methods for the synthesis of thiophene derivatives with improved properties. Another direction is the exploration of the biological activity of thiophene derivatives and their potential use in the treatment of various diseases. Additionally, the development of new sensors and biosensors based on thiophene derivatives is an area of active research. Finally, the investigation of the potential environmental impact of thiophene derivatives is also an important area of research.
Conclusion:
In conclusion, thiophene, 3-ethyl-5-isopropyl is a heterocyclic organic compound with several scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various organic compounds, and its ability to interact with biological molecules makes it a promising candidate for the development of new drugs and sensors. However, further research is needed to fully understand the mechanism of action and potential limitations of thiophene, 3-ethyl-5-isopropyl.
Métodos De Síntesis
The synthesis of thiophene, 3-ethyl-5-isopropyl can be achieved through various methods, including the reaction of 3-ethylthiophene with isopropylmagnesium bromide, the reaction of 3-ethylthiophene with isopropyl lithium, and the reaction of 3-ethylthiophene with isopropyl bromide. The most common method is the reaction of 3-ethylthiophene with isopropylmagnesium bromide, which yields the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
Thiophene, 3-ethyl-5-isopropyl has several scientific research applications, including its use as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in organometallic chemistry and as a solvent in chemical reactions. Additionally, thiophene, 3-ethyl-5-isopropyl is used in the development of new sensors and biosensors for the detection of various analytes, including heavy metals, pesticides, and neurotransmitters.
Propiedades
Número CAS |
147871-78-1 |
|---|---|
Nombre del producto |
Thiophene, 3-ethyl-5-isopropyl |
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
4-ethyl-2-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-9(7(2)3)10-6-8/h5-7H,4H2,1-3H3 |
Clave InChI |
KSVDMUKXJJFODK-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)C(C)C |
SMILES canónico |
CCC1=CSC(=C1)C(C)C |
Sinónimos |
Thiophene, 4-ethyl-2-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





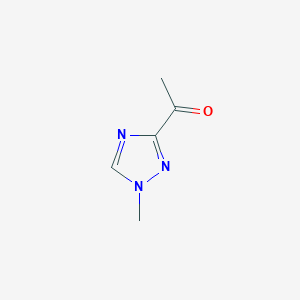

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)


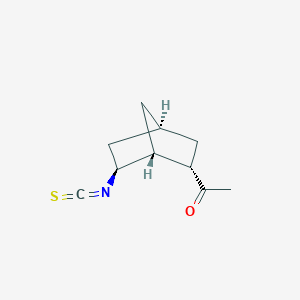
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)
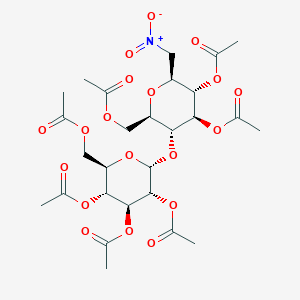
![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)

